molecular formula C21H25NO4 B3796231 [1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl](3-methoxyphenyl)methanone

[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl](3-methoxyphenyl)methanone

Cat. No.: B3796231
M. Wt: 355.4 g/mol
InChI Key: REKMWRWPKPTDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For example, the benzoylation of substituted phenols under low temperature can produce benzoylated products. These products can then undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition to give hydroxy benzophenones .


Molecular Structure Analysis

The molecular structure of similar compounds like Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-, consists of a benzene ring with hydroxy and methoxy substituents, and a ketone functional group . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps. For instance, the formation of certain metabolites from similar compounds involves the methoxy functional group undergoing O-dealkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-, include a molecular weight of 166.1739 . Another similar compound, 1-(4-Hydroxy-3-methoxyphenyl)decan-3-one, is described as a colorless to white to yellow liquid or semi-solid or solid .

Properties

IUPAC Name

[1-[(2-hydroxy-4-methoxyphenyl)methyl]piperidin-3-yl]-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-25-18-7-3-5-15(11-18)21(24)17-6-4-10-22(14-17)13-16-8-9-19(26-2)12-20(16)23/h3,5,7-9,11-12,17,23H,4,6,10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKMWRWPKPTDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl](3-methoxyphenyl)methanone
Reactant of Route 2
[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl](3-methoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl](3-methoxyphenyl)methanone
Reactant of Route 4
[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl](3-methoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl](3-methoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl](3-methoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.